N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially give this compound various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Antiepileptic Drug Development
Identification of Broad-Spectrum Antiepileptic Drug Candidates
Compound DSP-0565, derived from a closely related sulfonamide compound, was identified as a strong candidate for broad-spectrum antiepileptic drugs (AEDs). This research emphasizes optimizing the ADME profile, demonstrating good metabolic stability and the absence of reactive metabolic production, showing the potential for developing novel AEDs with sulfonamide derivatives (Tanaka et al., 2019).
Anticancer Research
Cytotoxic Activity Against Cancer Cell Lines
Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines. This study demonstrates the potential for sulfonamide derivatives in cancer therapy, highlighting compound 17's potency against breast cancer cells (Ghorab et al., 2015).
Antimicrobial Agents
Synthesis of Antimicrobial Agents
Research on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety aimed at creating effective antimicrobial agents. This study explores the therapeutic potential of sulfonamide derivatives as antimicrobials, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors
Development of Carbonic Anhydrase Inhibitors
Sulfonamide derivatives were investigated as inhibitors of human carbonic anhydrases, relevant for treating various pathologies, including cancer and obesity. This research underscores the versatility of sulfonamide derivatives in designing potent enzyme inhibitors (Carta et al., 2017).
Prodrug Design and Drug Metabolism
Evaluation of Arylacetamide Deacetylase in Drug Metabolism
A study on flutamide metabolism identified human arylacetamide deacetylase (AADAC) as a principal enzyme in its hydrolysis, highlighting the role of sulfonamide derivatives in understanding drug metabolism and potential hepatotoxicity (Watanabe et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[4-[[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropyl]-methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O6S2/c1-14(24)21-16-6-10-19(11-7-16)31(28,29)22(2)12-18(25)13-23(30(3,26)27)17-8-4-15(20)5-9-17/h4-11,18,25H,12-13H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRONUPUDPATNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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